molecular formula C17H18N2O B11344215 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11344215
M. Wt: 266.34 g/mol
InChI Key: SYTNXUSHSHWNNE-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is an organic compound with a complex structure that includes both benzodiazole and phenoxy groups

Preparation Methods

The synthesis of 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or phenoxy moieties are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(4-Ethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can be compared with similar compounds, such as:

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-3-13-5-7-14(8-6-13)20-11-17-18-15-9-4-12(2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19)

InChI Key

SYTNXUSHSHWNNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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